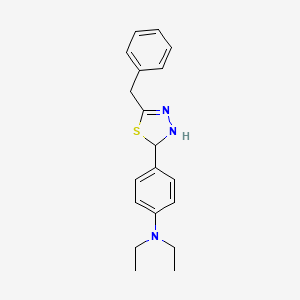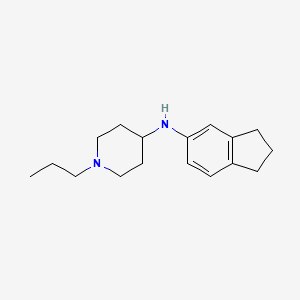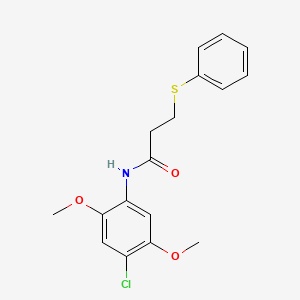![molecular formula C19H17N3O3S B5012989 8-{[5-(4-morpholinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5012989.png)
8-{[5-(4-morpholinyl)-2-nitrophenyl]thio}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[5-(4-morpholinyl)-2-nitrophenyl]thio}quinoline, commonly known as MNQ, is a chemical compound that has gained attention in scientific research for its potential use in cancer treatment. MNQ belongs to the class of quinoline derivatives and has shown promising results in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of MNQ involves the inhibition of the enzyme topoisomerase II, which is essential for the replication of DNA in cancer cells. MNQ binds to the enzyme and prevents it from functioning, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that MNQ has minimal toxicity on normal cells and tissues, making it a potential candidate for cancer treatment. MNQ has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MNQ in lab experiments is its high selectivity towards cancer cells, minimizing the risk of toxicity on normal cells. MNQ is also relatively easy to synthesize and purify, making it accessible for research purposes. However, MNQ has limitations in terms of its solubility, which can affect its efficacy in in vivo studies.
Direcciones Futuras
Include optimizing the synthesis method of MNQ to improve its solubility and efficacy, testing its effectiveness in animal models, and exploring its potential in combination with other cancer treatments. MNQ also has potential applications in other fields such as anti-inflammatory therapy and as a tool for studying DNA replication.
Métodos De Síntesis
The synthesis method of MNQ involves the reaction of 5-(4-morpholinyl)-2-nitrobenzene thiol with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a high temperature for several hours. The product is then purified using column chromatography to obtain pure MNQ.
Aplicaciones Científicas De Investigación
MNQ has been extensively studied for its potential use in cancer treatment. Research has shown that MNQ has a selective cytotoxic effect on cancer cells, inhibiting their growth and inducing apoptosis. MNQ has been tested on various types of cancer cells, including breast cancer, lung cancer, and colon cancer, and has shown promising results.
Propiedades
IUPAC Name |
4-(4-nitro-3-quinolin-8-ylsulfanylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-22(24)16-7-6-15(21-9-11-25-12-10-21)13-18(16)26-17-5-1-3-14-4-2-8-20-19(14)17/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBIQQHTTHQUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)


![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)
![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012947.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine](/img/structure/B5012948.png)
![benzyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5012953.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5012954.png)
![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)
![10-acetyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5012977.png)

![1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one](/img/structure/B5012994.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5012996.png)
